Sulofenur
Overview
Description
Sulofenur is an orally active diarylsulfonylurea derivative patented by American pharmaceutical company Eli Lilly and Co. as an antitumor agent . It has demonstrated a wide spectrum of antitumor activity against murine solid tumors and human tumor xenografts .
Synthesis Analysis
Sulofenur and its analogs have been synthesized using three different methods. All the intermediates were prepared in the lab including heteroarylsulfonyl chlorides, heteroarylsulfonamides, and aryl or heteroarylureido derivatives .
Molecular Structure Analysis
The molecular formula of Sulofenur is C16H15ClN2O3S . It contains total 40 bond(s); 25 non-H bond(s), 15 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 urea (-thio) derivative(s), and 1 sulfonamide(s) (thio-/dithio-) .
Chemical Reactions Analysis
Sulofenur interacts with reactive oxygen species production thus inducing cancer cell death .
Physical And Chemical Properties Analysis
Sulofenur has a density of 1.4±0.1 g/cm3, a molar refractivity of 89.0±0.4 cm3, and a molar volume of 242.0±3.0 cm3 .
Scientific Research Applications
Sulofenur's Role in Cancer Treatment and Cell Response :
- Sulofenur has been identified as potentially efficacious in solid-tumor in vivo models and is being developed as an anticancer agent. It showed preclinical activity against colon tumor xenografts, though its clinical activity was poor (Houghton & Houghton, 2004).
- It induces changes in gene expression, increasing the expression of c-fos, c-jun, and hsp70 in H-ras-transfected rat kidney cell line NRK-52E, suggesting a complex interaction with cellular pathways (Gu et al., 1996).
- Sulofenur treatment results in dose- and time-dependent cell killing, with elevated cytosolic calcium playing a significant role in its cytotoxicity (Phelps et al., 1995).
Metabolic Pathways and Toxicity :
- It undergoes bioactivation in vivo to generate p-chlorophenyl isocyanate (CPIC), which may contribute to the toxicity and/or antitumor activity of the drug. This illustrates the importance of understanding metabolic pathways for potential therapeutics (Jochheim et al., 2002).
- Male rats given doses of 30 and 60 mg/kg/day of Sulofenur showed hypospermatogenesis and decreased fertility, highlighting potential reproductive toxicity, though fertility recovered in the high-dose group (Seyler et al., 1992).
Pharmacokinetics and Clinical Trials :
- Its pharmacokinetics have been studied, revealing it is well absorbed after oral dosing but has a long half-life of elimination from plasma, with significant variations across species. This information is crucial for dosage and scheduling in therapeutic contexts (Ehlhardt et al., 1993).
- Clinical trials have shown mixed results. For instance, Sulofenur had only minor side effects but did not produce any significant response in advanced non-small cell lung cancer at the dosage and schedule used (Munshi et al., 1993).
Emerging Research and Analogues :
- Research on Sulofenur's analogs, such as N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine, has shown promising anticancer activity with low toxicity, suggesting a potentially unique anticancer mechanism (Chen et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c17-13-5-7-14(8-6-13)18-16(20)19-23(21,22)15-9-4-11-2-1-3-12(11)10-15/h4-10H,1-3H2,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJSFAJISYZPER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149208 | |
Record name | Sulofenur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulofenur | |
CAS RN |
110311-27-8 | |
Record name | Sulofenur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110311-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulofenur [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110311278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulofenur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULOFENUR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z45N070N3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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